Methyl[2-(pyridin-2-yloxy)ethyl]amine

Catalog No.
S15275741
CAS No.
29450-04-2
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl[2-(pyridin-2-yloxy)ethyl]amine

CAS Number

29450-04-2

Product Name

Methyl[2-(pyridin-2-yloxy)ethyl]amine

IUPAC Name

N-methyl-2-pyridin-2-yloxyethanamine

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-9-6-7-11-8-4-2-3-5-10-8/h2-5,9H,6-7H2,1H3

InChI Key

SWMCABCRDRFOJP-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC=CC=N1

Methyl[2-(pyridin-2-yloxy)ethyl]amine is an organic compound characterized by a pyridine ring linked to an ethylamine group via an oxygen atom. This structure allows it to exhibit unique chemical and biological properties, making it a subject of interest in various scientific fields. The compound's molecular formula is C10_{10}H14_{14}N2_2O, and its systematic name reflects its functional groups, which include an ether and an amine.

  • Oxidation: This compound can be oxidized to form N-oxides, utilizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) .
  • Reduction: Reduction reactions can convert the pyridine ring into piperidine derivatives, often using lithium aluminum hydride or sodium borohydride as reducing agents .
  • Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring, employing reagents like alkyl halides or acyl chlorides .

The major products from these reactions include N-oxides, piperidine derivatives, and substituted pyridine compounds.

Research indicates that Methyl[2-(pyridin-2-yloxy)ethyl]amine possesses potential biological activities. It has been studied for its antimicrobial and antifungal properties, showing efficacy against various pathogens. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as nucleic acid synthesis . Its unique structure enhances its interaction with molecular targets, which is crucial for developing therapeutic agents.

The synthesis of Methyl[2-(pyridin-2-yloxy)ethyl]amine typically involves:

  • Reaction of 2-pyridylmethanol with methylamine: This reaction is conducted in the presence of a suitable catalyst under controlled temperature and pressure to maximize yield and purity .
  • Use of Continuous Flow Reactors: In industrial settings, continuous flow reactors optimize reaction conditions for large-scale production. Catalysts like palladium or nickel are often employed to enhance reaction rates .

Methyl[2-(pyridin-2-yloxy)ethyl]amine has diverse applications across several fields:

  • Chemistry: It serves as a ligand in coordination chemistry and as a building block in organic synthesis.
  • Biology: The compound is explored for its potential therapeutic applications, particularly in treating infections due to its antimicrobial properties.
  • Industry: It is utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis .

Studies on the interaction mechanisms of Methyl[2-(pyridin-2-yloxy)ethyl]amine reveal its role in modulating enzyme activities and receptor interactions. For instance, it may inhibit enzymes involved in nucleic acid synthesis or protein production, contributing to its biological effects . Understanding these interactions is essential for optimizing its therapeutic potential.

Methyl[2-(pyridin-2-yloxy)ethyl]amine shares structural similarities with several other compounds:

Compound NameStructure DescriptionUnique Features
2-PicolylaminePyridine ring attached to ethylamine without oxygenLacks the ether linkage
N-Methyl-2-(pyridin-2-yl)ethylamineSimilar structure but with different functional groupsVariation in substituents affects reactivity
4-(Pyridin-2-yloxy)benzaldehydeContains a pyridine ring linked to a benzaldehydeDifferent functional group impacts biological activity

Uniqueness

Methyl[2-(pyridin-2-yloxy)ethyl]amine's uniqueness lies in the presence of the oxygen atom linking the pyridine ring and the ethylamine group. This structural feature imparts distinct chemical reactivity and biological properties that differentiate it from similar compounds, making it valuable for various applications .

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.094963011 g/mol

Monoisotopic Mass

152.094963011 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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